![molecular formula C17H11F2N3O4S B1327085 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142210-22-7](/img/structure/B1327085.png)
4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid
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Description
“4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid” is a chemical compound used in proteomics research . It has a molecular weight of 391.35 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, a difluorophenyl group, and a benzoic acid group . These groups are connected by methoxy and carbonyl linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.35 . Other properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
I apologize, but it appears that detailed information on specific scientific research applications for 4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is not readily available in the search results. The compound is listed for sale for proteomics research and pharmaceutical testing, but detailed applications are not specified .
properties
IUPAC Name |
4-[[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O4S/c18-10-3-6-13(12(19)7-10)20-15(23)16-22-21-14(27-16)8-26-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,20,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCGHPATMOFOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122613 |
Source
|
Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142210-22-7 |
Source
|
Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[5-[[(2,4-difluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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